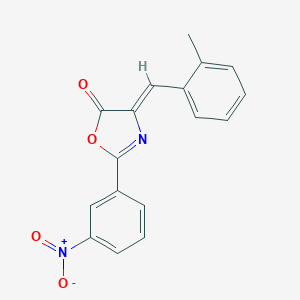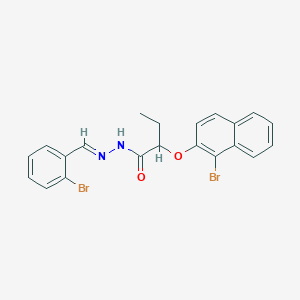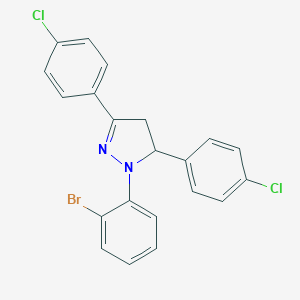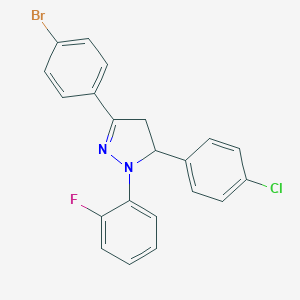![molecular formula C17H12INO2 B386765 (4Z)-2-(4-IODOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B386765.png)
(4Z)-2-(4-IODOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-2-(4-IODOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a phenyl group substituted with an iodine atom and a benzylidene group with a methyl substitution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-IODOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 4-iodoaniline with 4-methylbenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of corresponding oxides.
Reduction: Reduction of the compound can occur at the oxazole ring or the phenyl group, potentially yielding amines or alcohols.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4Z)-2-(4-IODOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the oxazole ring and iodine atom might contribute to its pharmacological properties.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes. Its unique chemical structure allows for diverse applications in material science.
Mecanismo De Acción
The mechanism of action of (4Z)-2-(4-IODOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and oxazole ring could play crucial roles in binding to these targets and exerting biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4-benzylidene-4H-oxazol-5-one: Lacks the iodine and methyl substitutions.
2-(4-Bromo-phenyl)-4-(4-methyl-benzylidene)-4H-oxazol-5-one: Contains a bromine atom instead of iodine.
2-(4-Iodo-phenyl)-4-benzylidene-4H-oxazol-5-one: Lacks the methyl substitution.
Uniqueness
(4Z)-2-(4-IODOPHENYL)-4-[(4-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to the presence of both the iodine atom and the methyl group. These substitutions can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C17H12INO2 |
|---|---|
Peso molecular |
389.19g/mol |
Nombre IUPAC |
(4Z)-2-(4-iodophenyl)-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12INO2/c1-11-2-4-12(5-3-11)10-15-17(20)21-16(19-15)13-6-8-14(18)9-7-13/h2-10H,1H3/b15-10- |
Clave InChI |
RYANOJVVFKEJTD-GDNBJRDFSA-N |
SMILES |
CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)I |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)I |
SMILES canónico |
CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B386686.png)

![N'-[2-(hexyloxy)benzylidene]-2-methyl-4-quinolinecarbohydrazide](/img/structure/B386688.png)
![2-(3-methylphenoxy)-N-[4-(4-{[(3-methylphenoxy)acetyl]amino}benzyl)phenyl]acetamide](/img/structure/B386690.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(decyloxy)phenyl]urea](/img/structure/B386692.png)

![N-(2,5-dichlorophenyl)-3-[(diphenylacetyl)amino]-4-methoxybenzamide](/img/structure/B386695.png)



![N'-[(2-chloro-5-phenyl-3-furyl)methylene]-2-cyanoacetohydrazide](/img/structure/B386702.png)

![N-{1-{[2-(3-bromobenzylidene)hydrazino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}-2-chlorobenzamide](/img/structure/B386705.png)
